

# Indium Arsenide: A Comprehensive Technical Guide to its Band Gap and Electron Mobility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Indium arsenide

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## Introduction

**Indium Arsenide** (InAs) is a III-V narrow-gap semiconductor that has garnered significant attention for its exceptional electronic and optoelectronic properties.<sup>[1][2]</sup> Its high electron mobility, direct band gap, and strong spin-orbit coupling make it a critical material in the development of high-speed electronics, infrared detectors, and quantum computing applications.<sup>[3]</sup> This technical guide provides an in-depth analysis of two of its most crucial parameters: the band gap and electron mobility. The information presented herein is intended to serve as a core reference for researchers and professionals working with this advanced semiconductor material.

## Core Properties of Indium Arsenide

**Indium Arsenide** crystallizes in a zincblende crystal structure.<sup>[2]</sup> It is a direct band gap semiconductor, a property that allows for efficient emission and absorption of light.<sup>[1][4]</sup> This makes it particularly suitable for optoelectronic devices operating in the infrared spectrum.<sup>[4][5]</sup>

## Band Gap

The band gap ( $E_g$ ) of a semiconductor is the minimum energy required to excite an electron from the valence band to the conduction band. In InAs, the direct band gap is a key determinant of its optical properties.

Table 1: Band Gap of **Indium Arsenide** at Various Temperatures

Temperature (K)	Band Gap (eV)	Reference
0	0.415	[6]
77	0.40	[4]
300	0.354	[1][6]
300	0.36	[4]
300	0.45	[5]

The band gap of InAs exhibits a clear dependence on temperature. As the temperature decreases, the band gap energy increases.[4] This relationship can be described by the Varshni empirical formula:

$$E_g(T) = E_g(0) - (\alpha T^2) / (T + \beta)$$

Where:

- $E_g(T)$  is the band gap at temperature  $T$ .
- $E_g(0)$  is the band gap at 0 Kelvin.
- $\alpha$  and  $\beta$  are material-specific constants.

For InAs, a specific form of this temperature dependence is given by the equation:  $E_g = 0.415 - 2.76 \cdot 10^{-4} \cdot T^2 / (T + 83)$  (eV), where  $T$  is the temperature in Kelvin (for  $0 < T < 300$ ).[6]

## Electron Mobility

Electron mobility ( $\mu_e$ ) quantifies how quickly an electron can move through a material when subjected to an electric field. InAs is renowned for its remarkably high electron mobility, which is a primary reason for its use in high-frequency electronic devices.[1]

Table 2: Electron Mobility of **Indium Arsenide**

Temperature (K)	Electron Mobility (cm <sup>2</sup> /Vs)	Doping Concentration (cm <sup>-3</sup> )	Reference
77	~60,000	-	[4]
300	>20,000	-	[4]
300	33,000	Undoped (>1x10 <sup>16</sup> )	[2]
300	40,000	-	[1]
300	≤ 40,000	-	[7]
300	≤ 20,000	n ≥ 1x10 <sup>17</sup> (S-doped)	[2]

The electron mobility in InAs is influenced by both temperature and doping concentration. Generally, at low temperatures, mobility is limited by impurity scattering, while at higher temperatures, lattice (phonon) scattering becomes the dominant limiting factor. As the doping concentration increases, impurity scattering becomes more significant, leading to a decrease in electron mobility.[8]

## Experimental Determination of Properties

The accurate characterization of the band gap and electron mobility is crucial for device design and material optimization. Several experimental techniques are employed for this purpose.

### Measurement of Band Gap

Photoluminescence (PL) Spectroscopy is a primary non-destructive optical technique used to determine the band gap of semiconductors.

Experimental Protocol Outline:

- **Sample Preparation:** The InAs sample, which can be a bulk crystal or an epitaxial film, is mounted in a cryostat to allow for temperature-dependent measurements.
- **Excitation:** A laser with a photon energy greater than the expected band gap of InAs is used to excite electrons from the valence band to the conduction band.

- **Recombination and Emission:** The excited electrons and holes recombine, emitting photons with energy approximately equal to the band gap energy.
- **Detection:** The emitted light is collected and directed into a spectrometer, which disperses the light by wavelength. A sensitive detector then records the intensity of the emitted light at each wavelength.
- **Data Analysis:** The peak of the PL spectrum corresponds to the band gap energy. By varying the temperature of the sample, the temperature dependence of the band gap can be determined.

## Measurement of Electron Mobility

The Hall Effect Measurement is a standard method for determining the carrier concentration and mobility in semiconductors.

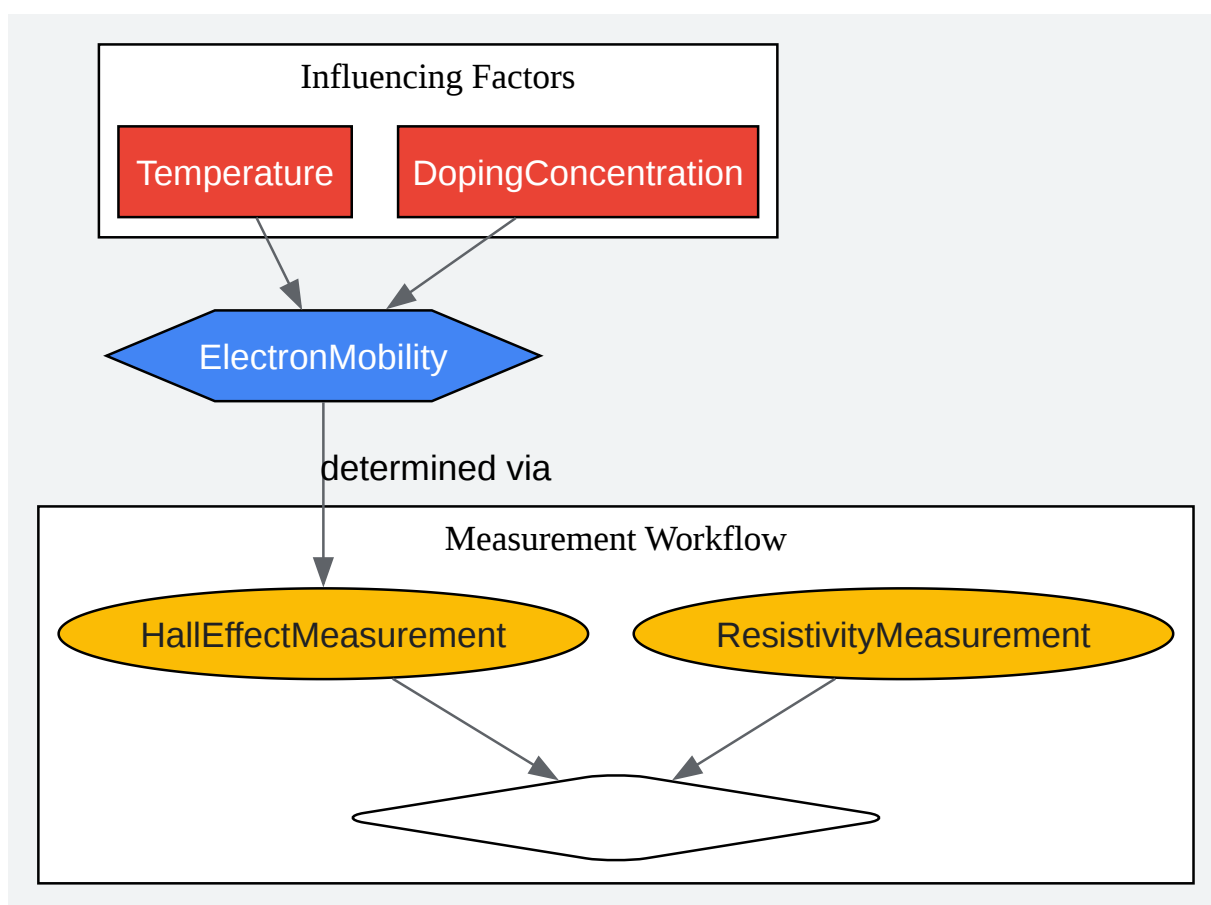
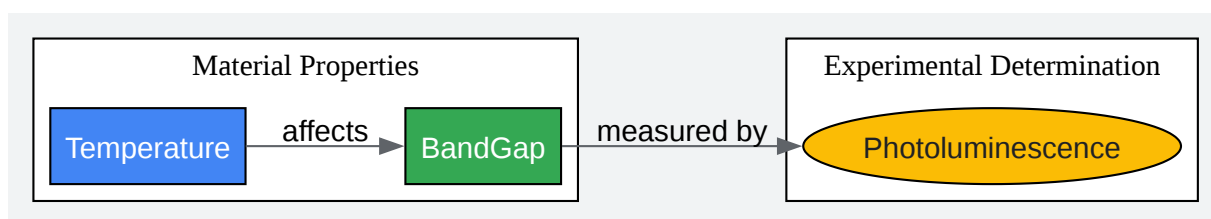
Experimental Protocol Outline:

- **Sample Preparation:** A rectangular sample of InAs with known dimensions is prepared. Four electrical contacts are made at the corners of the sample (van der Pauw method) or in a Hall bar configuration.
- **Applying Current and Magnetic Field:** A constant current ( $I$ ) is passed through two of the contacts, and a uniform magnetic field ( $B$ ) is applied perpendicular to the direction of the current flow.
- **Measuring Hall Voltage:** The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This creates a transverse voltage, known as the Hall voltage ( $V_H$ ), which is measured across the other two contacts.
- **Calculating Hall Coefficient and Carrier Concentration:** The Hall coefficient ( $R_H$ ) is calculated using the formula:  $R_H = (V_H * t) / (I * B)$ , where  $t$  is the thickness of the sample. The carrier concentration ( $n$ ) can then be determined from  $R_H = -1/(n * e)$ , where  $e$  is the elementary charge.
- **Measuring Resistivity and Calculating Mobility:** The resistivity ( $\rho$ ) of the sample is measured by passing a current through two contacts and measuring the voltage drop across the other

two. The electron mobility ( $\mu_e$ ) is then calculated using the formula:  $\mu_e = |RH| / \rho$ .

## Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between the material properties of InAs and the experimental workflows for their characterization.



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- To cite this document: BenchChem. [Indium Arsenide: A Comprehensive Technical Guide to its Band Gap and Electron Mobility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073376#band-gap-and-electron-mobility-of-indium-arsenide]

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